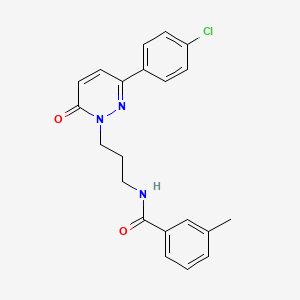

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide” is a complex organic compound. It contains a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and a benzamide moiety, which is a common feature in many pharmaceutical drugs .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the pyridazinone ring can undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Anticancer and Antimicrobial Agents

Compounds structurally related to N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For example, research has identified novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which exhibited significant anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also demonstrated in vitro antibacterial and antifungal activities, suggesting their broad spectrum of potential therapeutic applications (Katariya, Vennapu, & Shah, 2021).

Photocatalytic Degradation of Environmental Contaminants

Another area of research interest is the photocatalytic degradation of environmental contaminants. Compounds related to this compound have been utilized in studies exploring the enhancement of mineralization rates of environmental pollutants, thereby reducing the concentration of toxic intermediates in solutions. This suggests potential applications in environmental cleanup and pollution control efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Aldose Reductase Inhibitors

Derivatives of this compound have been investigated as potential aldose reductase inhibitors. Aldose reductase is an enzyme involved in diabetic complications, and inhibitors can provide therapeutic benefits in managing such conditions. Some compounds derived from this chemical structure have displayed inhibitory properties comparable to those of existing treatments, indicating their potential utility in managing diabetes-related complications (Costantino et al., 1999).

Anticoccidial Activity

Research on pyridazinone derivatives, closely related to this compound, has shown anticoccidial activity, particularly against Eimeria tenella, a parasite causing coccidiosis in poultry. This highlights the potential for developing new veterinary medicines to combat parasitic infections in agriculture (Shibamoto & Nishimura, 1986).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may target proteins or enzymes involved in cell proliferation, particularly in cancer cells.

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit cell proliferation . The compound could bind to its target, altering its function and leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to potentially act through the hsp90 and trap1 mediated signaling pathway . This suggests that the compound may affect similar pathways, leading to downstream effects such as the inhibition of cell proliferation.

Result of Action

Related compounds have been found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may have a similar effect, leading to a decrease in the growth of certain cancer cells.

Propriétés

IUPAC Name |

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c1-15-4-2-5-17(14-15)21(27)23-12-3-13-25-20(26)11-10-19(24-25)16-6-8-18(22)9-7-16/h2,4-11,14H,3,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZIDZRFYCHQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2533973.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2533974.png)

![ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2533977.png)

![6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2533979.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2533981.png)

![N-(2,4-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2533983.png)

![[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol](/img/structure/B2533984.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2533985.png)

![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)

![4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2533987.png)